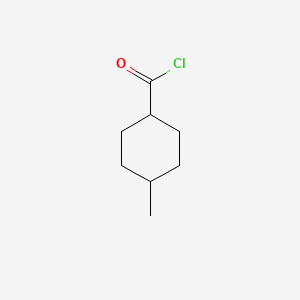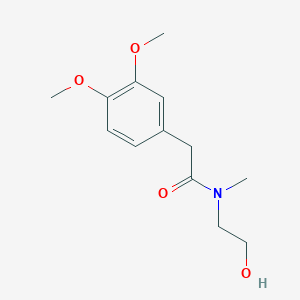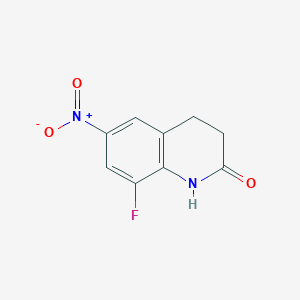
8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one
Übersicht
Beschreibung
8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the molecular formula C9H7FN2O3 . It has a molecular weight of 210.16200 .
Synthesis Analysis
The synthesis of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one involves a synthetic route that starts with 8-fluoro-3,4-dihydroquinolin-2(1H)-one . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one consists of a quinolin-2-one core with a fluorine atom at the 8th position and a nitro group at the 6th position . The exact mass of the molecule is 210.04400 .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one are not fully detailed in the search results. The compound’s melting point, boiling point, density, and flash point are not available . The compound’s LogP value, which indicates its lipophilicity, is 2.22690 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity:
Fluoroquinolones, including derivatives of quinolines, exhibit a broad spectrum of antibacterial activity. Incorporating a fluorine atom into the quinoline skeleton enhances biological activity. While specific studies on 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one are limited, its potential as an antibacterial agent warrants further investigation .
Antineoplastic Properties:
Certain quinoline derivatives, such as Brequinar® and its analogs, have proven useful in transplantation medicine and the treatment of rheumatic arthritis and psoriasis. Investigating the antineoplastic potential of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one could reveal novel therapeutic options .
Liquid Crystals:
Fluorinated derivatives of quinolines find applications in liquid crystals. These compounds contribute to the development of advanced display technologies and materials .
Cyanine Dyes:
Quinoline-based compounds play a significant role in commercial production of cyanine dyes. Exploring the properties of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one in this context could lead to innovative dye formulations .
Drug Design and Optimization:
Understanding the interactions of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one with enzymes and proteins can guide drug design. Researchers can explore its potential as an enzyme inhibitor or modulator .
Other Applications:
While not extensively studied, this compound may have additional applications in fields such as agriculture, where certain fluorinated quinolines find use. Further research could uncover novel uses .
Eigenschaften
IUPAC Name |
8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDCPFWXDBCUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

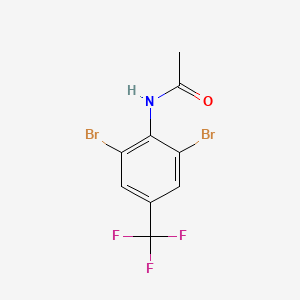
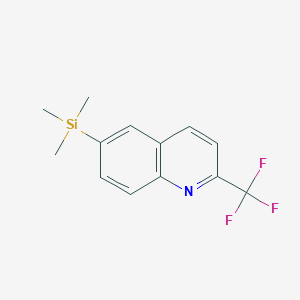


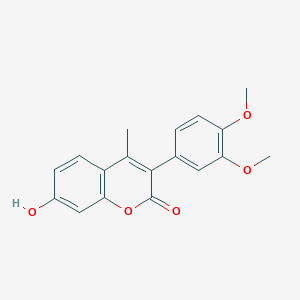

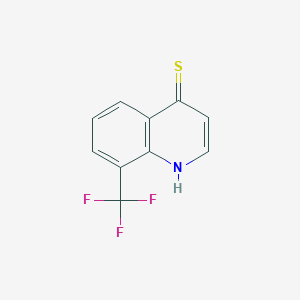
![2-[4-(2-aminoethyl)phenoxy]acetic Acid](/img/structure/B3042291.png)

![Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3042293.png)

![1-Chloro-4-[difluoro(phenyl)methyl]benzene](/img/structure/B3042295.png)
